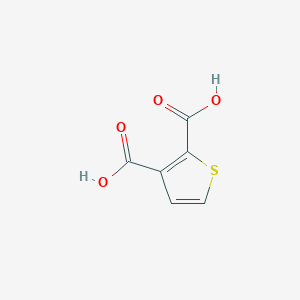
Thiophene-2,3-dicarboxylic acid
货号 B074381
分子量: 172.16 g/mol
InChI 键: HIHKYDVSWLFRAY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
Patent
US07977333B2
Procedure details


A dry, 2 L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and addition funnel. To the flask was added 2-thiophenecarboxylic acid (25 g, 195 mmol) in anhydrous THF (500 mL) under argon. The mixture was cooled to −78° C. with a dry ice-isopropanol bath and allowed to stir for 30 min. n-Butyllithium in Hexanes (2.5 M, 172 mL) was added dropwise over 30 min. The reaction was kept at −78° C. for an additional hour with stirring then placed under an atmosphere of dry carbon dioxide. With addition of the carbon dioxide the reaction became thick. The reaction remained at −78° C. for an additional hour before warming to −10° C. The reaction was quenched with 2 N HCl (213 mL) and allowed to reach rt. The layers were separated and the aqueous layer was extracted with EtOAc (3×200 mL). The organic layers were combined, dried (Na2SO4) and concentrated by rotary evaporation. The brown solid was crystallized from hot isopropanol and dried overnight under vacuum. Desired thiophene-2,3-dicarboxylic acid was obtained (27.3 g, 159 mmol; 82% yield); 1H NMR (DMSO-d6) 7.69 (d, J=1.5, 1), 7.38 (d, J=4.8, 1); ES MS (M+H)+=173; TLC (Chloroform-MeOH-water, 6:4:1); Rf=0.74.



[Compound]
Name
Hexanes
Quantity
172 mL
Type
solvent
Reaction Step Two


Yield
82%
Identifiers


|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([OH:8])=[O:7].C([Li])CCC.[C:14](=[O:16])=[O:15]>C1COCC1>[S:1]1[CH:5]=[CH:4][C:3]([C:14]([OH:16])=[O:15])=[C:2]1[C:6]([OH:8])=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
[Compound]
|
Name
|
Hexanes
|
|
Quantity
|
172 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A dry, 2 L, 3-necked, round-bottomed flask was equipped with a mechanical stirrer and addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 30 min
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction was kept at −78° C. for an additional hour
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction remained at −78° C. for an additional hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before warming to −10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 2 N HCl (213 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach rt
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with EtOAc (3×200 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated by rotary evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brown solid was crystallized from hot isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight under vacuum
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
S1C(=C(C=C1)C(=O)O)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
